molecular formula C6H11NO B1321367 Hexahydro-1H-furo[3,4-c]pyrrole CAS No. 60889-32-9

Hexahydro-1H-furo[3,4-c]pyrrole

Cat. No. B1321367
CAS RN: 60889-32-9
M. Wt: 113.16 g/mol
InChI Key: HQQVXVKQOPZRBJ-UHFFFAOYSA-N
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Description

Hexahydro-1H-furo[3,4-c]pyrrole is a chemical compound that belongs to the class of organic compounds known as furans. It is characterized by a fused bicyclic structure consisting of a furan ring and a pyrrole ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of hexahydro-1H-furo[3,4-c]pyrrole derivatives has been explored through various methods. One approach involves the B(C6F5)3-catalyzed Prins/Ritter reaction, which couples aldehydes or ketones with specific alcohols in the presence of nitriles to afford hexahydro-1H-furo[3,4-c]pyranyl amide derivatives with high selectivity and good yields . This method represents a novel synthesis pathway for these compounds using a mild Lewis acid catalyst.

Molecular Structure Analysis

The molecular structure of hexahydro-1H-furo[3,4-c]pyrrole derivatives is characterized by the presence of a hexahydro-fused system, which can influence the compound's physical and chemical properties. The structure of related compounds, such as 4,6-diphenyl-1-(phenylsulfonyl)-1H-furo[3,4-b]pyrrole, has been elucidated through X-ray crystallography, revealing a planar fused heterocycle and varying degrees of planarity for the attached phenyl groups .

Chemical Reactions Analysis

Hexahydro-1H-furo[3,4-c]pyrrole and its derivatives can undergo various chemical reactions. For instance, the synthesis of related furo[3,2-b]pyrroles and furo[3,2-b]pyridines can be achieved through metal-catalyzed cycloisomerization reactions . Additionally, the synthesis of tetra-substituted furan[3,2-b]pyrroles from furaldehyde demonstrates the potential for creating large libraries of compounds with multiple substitutions on the scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydro-1H-furo[3,4-c]pyrrole derivatives are influenced by their molecular structure. For example, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has shown that these compounds exhibit strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence . These properties suggest potential applications in optoelectronic devices and as fluorescent probes.

Scientific Research Applications

Molecular Structure and Properties

  • The first reported instance of the 1H-furo[3,4-b]pyrrole ring system, a structural analogue of Hexahydro-1H-furo[3,4-c]pyrrole, demonstrates its planar fused heterocycle and variable phenyl group orientations (Moskalev, Gribble, & Jasinski, 2007).

Synthetic Applications

  • In the synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile, a variant of Hexahydro-1H-furo[3,4-c]pyrrole, shows the potential for intramolecular tetrahydrofuran formation, a significant process in organic synthesis (Verboom et al., 2010).
  • Hexahydro-2H-thieno[2,3-c]pyrrole is proposed as a scaffold for drug discovery, showcasing the application of these structures in medicinal chemistry (Yarmolchuk et al., 2011).

Chemical Synthesis and Reactivity

  • The synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, structurally related to Hexahydro-1H-furo[3,4-c]pyrrole, indicates its versatility in chemical synthesis (Bencková & Krutošíková, 1997).
  • The preparation of Furo[3,2-b]pyrroles and Furo[3,2-b]pyridines from cycloisomerization reactions demonstrates the chemical reactivity and potential applications of Hexahydro-1H-furo[3,4-c]pyrrole derivatives (Jury et al., 2009).

Electronic and Optical Properties

  • The study of furo[3,4-b]pyridine-based polymers, related to Hexahydro-1H-furo[3,4-c]pyrrole, reveals their potential as conducting materials, highlighting their electronic and optical properties which are crucial in material science applications (Ou et al., 2011).

Catalysis and Chemical Transformations

  • B(C6F5)3-catalyzed Prins/Ritter reaction for the synthesis of Hexahydro-1H-furo[3,4-c]pyranyl amide derivatives illustrates the use of Hexahydro-1H-furo[3,4-c]pyrrole in catalytic chemical transformations (Reddy et al., 2014).

properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQVXVKQOPZRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613564
Record name Hexahydro-1H-furo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-1H-furo[3,4-c]pyrrole

CAS RN

60889-32-9
Record name Hexahydro-1H-furo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-1H-furo[3,4-c]pyrrole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
BVS Reddy, SG Reddy, MR Reddy, B Sridhar… - Tetrahedron …, 2014 - Elsevier
Various aldehydes undergo smooth coupling with a branched homoallylic alcohol appended N-tosyl amine (1 & 3) in the presence of 10 mol % BF 3 ·OEt 2 at room temperature to afford …
Number of citations: 11 www.sciencedirect.com
H Khan, S Guha, M Baruah, S Yadav… - Chemistry–An Asian …, 2023 - Wiley Online Library
Herein we report a catalyst, metal and additive free generation of carbonyl ylides by blue LED irradiation of aryl diazoacetates in presence of aldehydes. The resulting ylides underwent […
Number of citations: 3 onlinelibrary.wiley.com
P Su, H Li, W Chen, G Luo, G Yang… - European Journal of …, 2020 - Wiley Online Library
A series of γ‐butyrolactam fused donor–acceptor (D–A) cyclopropanes were synthesized, and their reactivities in Lewis acid catalyzed [3+2] annulations with aromatic aldehydes and …
AV Sulimov, DC Kutov, AS Taschilova, IS Ilin… - Supercomputing …, 2020 - superfri.org
Two stages virtual screening of a database containing several thousand low molecular weight organic compounds is performed with the goal to find inhibitors of SARS-CoV-2 main …
Number of citations: 13 www.superfri.org
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org
Y Sun, R Fu, S Lin, J Zhang, M Ji, Y Zhang… - Bioorganic & Medicinal …, 2021 - Elsevier
As abnormal PI3K signaling is a feature of many types of cancer, the development of orally active PI3K inhibitors is of great significance for targeted cancer therapy. Through integrating …
Number of citations: 16 www.sciencedirect.com
JS Cisar, OD Weber, JR Clapper… - Journal of medicinal …, 2018 - ACS Publications
The serine hydrolase monoacylglycerol lipase (MGLL) converts the endogenous cannabinoid receptor agonist 2-arachidonoylglycerol (2-AG) and other monoacylglycerols into fatty …
Number of citations: 109 pubs.acs.org
U Lücking, L Wortmann, AM Wengner… - Journal of medicinal …, 2020 - ACS Publications
The ATR kinase plays a key role in the DNA damage response by activating essential signaling pathways of DNA damage repair, especially in response to replication stress. Because …
Number of citations: 36 pubs.acs.org
M Feng, P Yang, G Yang, W Chen… - The Journal of Organic …, 2018 - ACS Publications
The [3 + 2] annulations of γ-butyrolactone fused donor–acceptor (D–A) cyclopropanes with aromatic isothiocyanates and dialkyl carbodiimides promoted by FeCl 3 is reported. A series …
Number of citations: 43 pubs.acs.org
BV SUBBA REDDY, SG REDDY, MR REDDY… - 2014
Number of citations: 0

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